

A Comparative Guide to Certified Reference Materials for Ospemifene and Ospemifene D4

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Compound of Interest

Compound Name: *Ospemifene D4*

Cat. No.: *B1155856*

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of commercially available CRMs for Ospemifene and its deuterated internal standard, **Ospemifene D4**, essential for bioanalytical and pharmacokinetic studies.

Product Comparison

Ospemifene is a selective estrogen receptor modulator, and its accurate quantification is vital in clinical and preclinical research.^{[1][2]} **Ospemifene D4**, a stable isotope-labeled analog, is widely used as an internal standard in mass spectrometry-based assays to enhance precision and accuracy.^[1] Several suppliers offer CRMs for both compounds. Below is a comparison of their product specifications.

Table 1: Comparison of Certified Reference Materials for Ospemifene

Supplier	Product Name	Catalog No.	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Purity
Pharmaffiliates	Ospemifene	PA 1532000	128607-22-7	C ₂₄ H ₂₃ ClO ₂	378.89	N/A
Cayman Chemical	Ospemifene	23755	128607-22-7	C ₂₄ H ₂₃ ClO ₂	378.9	≥98%
Simson Pharma	Ospemifene	O270000	128607-22-7	C ₂₄ H ₂₃ ClO ₂	378.89	N/A

Table 2: Comparison of Certified Reference Materials for **Ospemifene D4**

Supplier	Product Name	Catalog No.	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment
Veeprho	Ospemifene-D4	DVE001159	N/A	C ₂₄ H ₁₉ D ₄ ClO ₂	382.92	N/A	N/A
Pharmaffiliates	Ospemifene-d4	PA STI070431	N/A	C ₂₄ H ₁₉ D ₄ ClO ₂	382.92	N/A	N/A
Sussex Research	Ospemifene-d4	SI150070	N/A	C ₂₄ H ₁₉ D ₄ ClO ₂	382.92	>95% (HPLC)	>95%
Lotusfeet Pharma	Ospemifene-d4	LF-O000427	N/A	C ₂₄ H ₁₉ D ₄ ClO ₂	382.92	N/A	N/A

Note: "N/A" indicates that the information was not readily available from the supplier's public documentation.

Experimental Protocols

The following is a detailed experimental protocol for the determination of Ospemifene in human plasma using LC-MS/MS with **Ospemifene D4** as an internal standard. This method has been

validated and successfully applied in a human pharmacokinetic study.[\[3\]](#)[\[4\]](#)

Bioanalytical Method for Ospemifene Quantification

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Materials: Human plasma samples, **Ospemifene D4** internal standard (IS) working solution, 0.1% formic acid in water, methanol, Phenomenex Strata X-33 μ m polymeric sorbent cartridges (30 mg/1 mL).
- Procedure:
 - Pipette 100 μ L of human plasma into a pre-labeled tube.
 - Add 10 μ L of **Ospemifene D4** IS working solution (concentration to be optimized based on assay sensitivity).
 - Vortex for 30 seconds.
 - Add 500 μ L of 0.1% formic acid in water and vortex for another 30 seconds.
 - Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
 - Load the entire plasma mixture onto the conditioned SPE cartridges.
 - Wash the cartridges with 1 mL of water followed by 1 mL of 20% methanol in water.
 - Dry the cartridges under vacuum for 2-3 minutes.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μ L of the mobile phase.

2. LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., API-4500 MS/MS).[\[3\]](#)

- Chromatographic Conditions:
 - Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.[3]
 - Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v).[3]
 - Flow Rate: 0.9 mL/min.[3]
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Ospemifene: m/z 379.2 → 72.1
 - **Ospemifene D4**: m/z 383.2 → 72.1
 - Optimization: Ion source parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy should be optimized for maximum signal intensity.

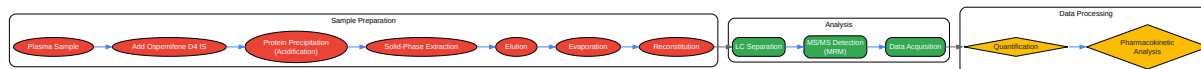
3. Method Validation

The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[3] The calibration curve is typically linear over a concentration range of 5.02–3025 ng/mL.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ospemifene in plasma samples.

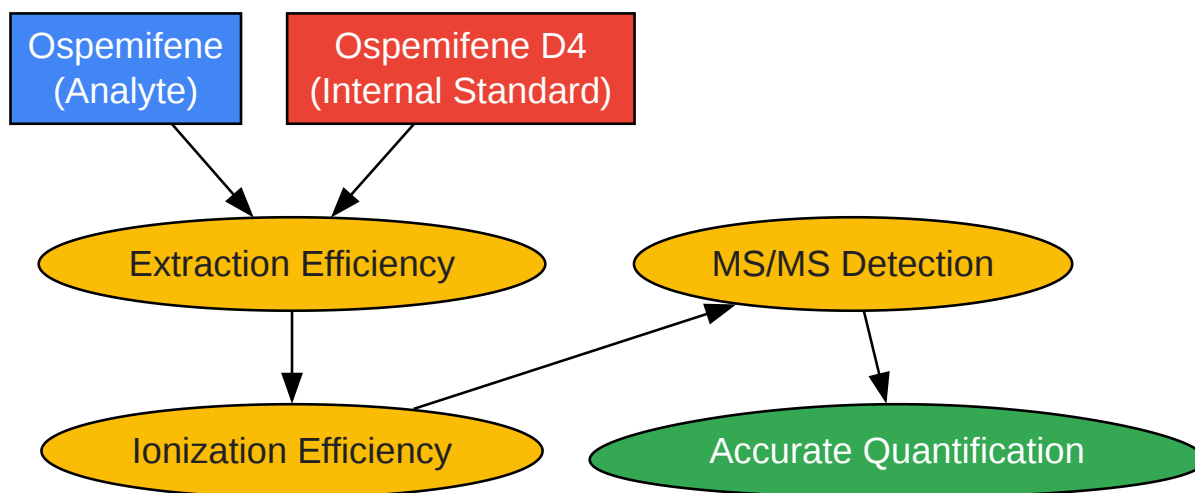


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Caption: Bioanalytical workflow for Ospemifene quantification.

Logical Relationship of CRMs in Bioanalysis

This diagram shows the relationship between the analyte, the internal standard, and the analytical method for accurate quantification.



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Caption: Role of CRMs in ensuring accurate bioanalysis.

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